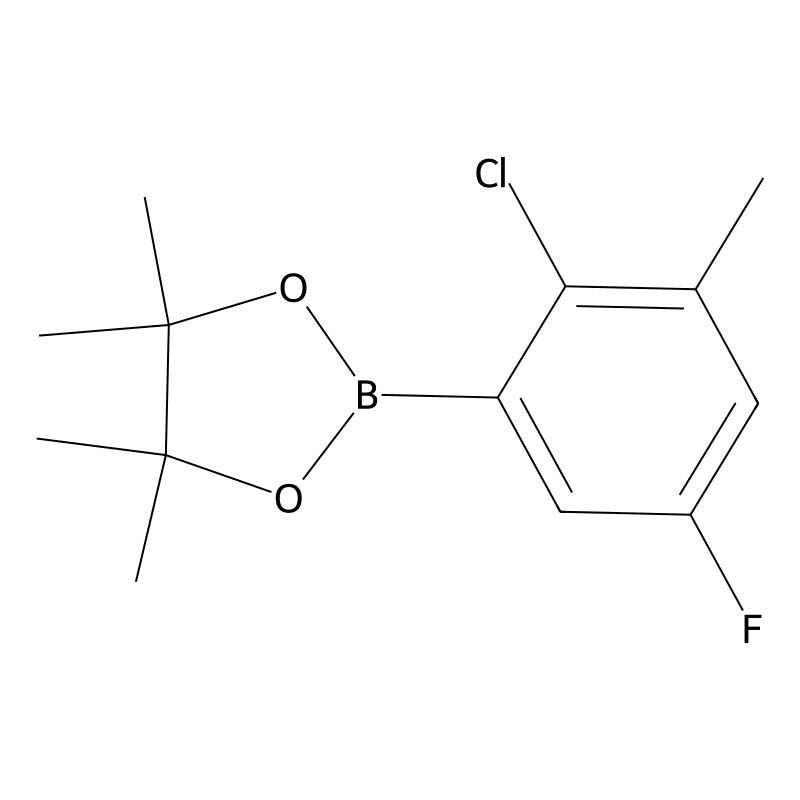2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is an organic compound classified as an arylboronic acid derivative. Its chemical formula is C₁₃H₁₇BClFO₂, and it is recognized by the CAS number 2121512-19-2. This compound features a phenyl ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. The boronic acid moiety is esterified with pinacol, which enhances its stability and solubility in organic solvents .
The reactivity of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester primarily involves:
- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with various electrophiles, such as aryl halides or alkenes, facilitated by palladium catalysts. The presence of the boron atom allows for the formation of carbon-carbon bonds.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to new derivatives.
- Hydrolysis: In the presence of water or aqueous conditions, the ester bond can be hydrolyzed to regenerate the boronic acid .
Several methods exist for synthesizing 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester:
- Borylation of Aryl Halides: This method involves the reaction of 2-chloro-5-fluoro-3-methylphenyl bromide with a boron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst.
- Pinacol Esterification: The boronic acid can be reacted with pinacol under acidic conditions to form the corresponding pinacol ester.
- Direct Fluorination: Fluorination of the appropriate precursor can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide .
The primary applications of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester include:
- Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.
- Material Science: Utilized in creating functional materials through polymerization reactions.
- Chemical Research: Employed in various synthetic methodologies, particularly in organic synthesis involving cross-coupling reactions .
Interaction studies involving 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester focus on its reactivity with biological targets. Preliminary studies suggest that it may interact with proteasome components, potentially leading to inhibition and subsequent effects on cell proliferation and apoptosis. Further research is needed to elucidate its complete biological profile and mechanism of action .
Several compounds are structurally similar to 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester | Chlorine at position 2, fluorine at position 4 | Different substitution pattern affects reactivity |
| 4-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester | Chlorine at position 4, fluorine at position 5 | Potentially different biological activity |
| 2-Fluoro-5-chloro-3-methylphenylboronic acid pinacol ester | Fluorine at position 2, chlorine at position 5 | Altered electronic properties due to halogen positions |
These compounds exhibit unique reactivity profiles and biological activities due to variations in their substitution patterns. The specific arrangement of functional groups influences their interactions in








